3-(2,4-Dichlorophenyl)propanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDWIAVFOPBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618927 | |
| Record name | 3-(2,4-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98581-93-2 | |
| Record name | 3-(2,4-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 2,4 Dichlorophenyl Propanal
Diverse Synthetic Routes and Strategies for the Formation of 3-(2,4-Dichlorophenyl)propanal
The synthesis of this compound can be achieved through several methodologies, ranging from classical chemical reactions to modern catalytic protocols.
A foundational method for synthesizing this compound involves the Friedel-Crafts acylation of 2,4-dichlorobenzene with propanoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) under anhydrous conditions. This is followed by a reduction step to yield the target aldehyde. Challenges in this route include managing regioselectivity due to the directing effects of the chlorine substituents and preventing over-oxidation in the final step. Early reports indicated yields of 40–55% for the aldehyde formation stage.
Investigation of Catalytic Systems in Propanal Synthesis
Ultrasound-mediated protocols also offer a rapid and efficient alternative. A 2012 study reported a 93% yield in just 3 minutes by sonicating 3-aminopropanol with 2,4-dichlorobenzaldehyde (B42875) in an aqueous medium using N-bromosuccinimide (NBS) as a catalyst. This method is advantageous due to its use of water as a solvent and short reaction times.
Optimization of Reaction Conditions and Yields
Optimization of reaction parameters is crucial for maximizing the yield of this compound. For the traditional Friedel-Crafts acylation, precise control of temperature (typically between 0–25°C), stoichiometric ratios of reactants, and catalyst activity are essential for achieving higher yields.
In microwave-assisted synthesis, key optimized conditions include a reaction temperature of 85°C, a power of 50 W, and the use of trimethylsulfoxonium (B8643921) iodide (TMSOI) as a catalyst, with reaction times as short as 20 minutes. For ultrasound-mediated synthesis, a frequency of 50 kHz and power of 480 W have been shown to be effective.
The table below summarizes various synthetic approaches and their respective yields and conditions.
| Synthetic Method | Catalyst/Reagents | Conditions | Yield |
| Friedel-Crafts Acylation & Reduction | AlCl₃, Propanoyl chloride | Anhydrous, 0–25°C | 40–55% |
| Microwave-Assisted Synthesis | Trimethylsulfoxonium iodide (TMSOI) | 85°C, 50 W, 20 min | Improved by 29% |
| Ultrasound-Mediated Protocol | N-bromosuccinimide (NBS) | 50 kHz, 480 W, Aqueous | 80–94% |
Stereoselective Synthesis and Chiral Induction in Propanal Derivatives
The synthesis of chiral analogs of this compound is of significant interest for various applications, including the development of new bioactive molecules.
Diastereoselective and Enantioselective Approaches to Related Chiral Analogs
The creation of specific stereoisomers (enantiomers and diastereomers) often requires sophisticated synthetic strategies. Asymmetric catalysis is a key technique for achieving enantioselective reductions. For example, chiral oxazaborolidines can be employed for the enantioselective reduction of a precursor ketone to a specific chiral alcohol, which can then be converted to the desired propanal derivative. The enantiomeric excess, a measure of the purity of the desired enantiomer, can be monitored using techniques like chiral High-Performance Liquid Chromatography (HPLC).
Diastereoselective synthesis aims to control the formation of diastereomers. For instance, the addition of lithioacetonitrile to 2-phenyl propanal has been studied to understand the factors influencing diastereofacial selectivity, with the solvent playing a crucial role in determining the ratio of anti and syn products. researchgate.net
Application of Chiral Catalysts and Auxiliaries
Chiral catalysts and auxiliaries are instrumental in stereoselective synthesis. Ruthenium(II) catalysts, such as RuCl(R,R)-TsDPEN, have been used for the enantioselective reduction of related α-dimethylamino ketones, achieving high conversion (95%) and enantiomeric excess (97% R).
Chiral auxiliaries are molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. While specific examples for this compound are not detailed in the provided search results, the general principle involves attaching a chiral molecule to the propanal precursor, performing the stereoselective reaction, and then removing the auxiliary.
The table below highlights some chiral catalysts and their effectiveness in synthesizing related chiral compounds.
| Catalyst/Reagent | Reaction Type | Substrate | Enantiomeric Excess (ee) |
| Chiral Oxazaborolidines | Asymmetric Reduction | Ketone precursor | High (specific value not cited) |
| (R)-CBS Reagent | Enantioselective Reduction | Ketone intermediate | High (specific value not cited) |
| RuCl(R,R)-TsDPEN | Transfer Hydrogenation | α-dimethylamino ketone | 97% (R) |
Chemical Reactivity and Derivatization Studies of the Aldehyde Functionality
The aldehyde group in this compound is a key site for chemical transformations, allowing for the synthesis of a wide range of derivatives.
The aldehyde functionality can be readily oxidized to form the corresponding carboxylic acid, 3-(2,4-dichlorophenyl)propanoic acid. smolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) or acidified sodium dichromate(VI). smolecule.comissr.edu.kh Conversely, the aldehyde can be reduced to the primary alcohol, 3-(2,4-dichlorophenyl)propan-1-ol, using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). smolecule.comsigmaaldrich.com
The aldehyde group is also susceptible to nucleophilic addition reactions. For example, it can react with Grignard reagents to form secondary alcohols. It also undergoes condensation reactions, such as the aldol (B89426) condensation, with ketones in the presence of a base. smolecule.com Furthermore, the aldehyde can react with amines to form imines or enamines, which are versatile intermediates in organic synthesis.
Derivatization is a technique used to modify a compound to enhance its analytical detection or to create new molecules with different properties. greyhoundchrom.com The aldehyde group of this compound can be derivatized using various reagents. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) produces a brightly colored 2,4-dinitrophenylhydrazone, which can be used for identification purposes. issr.edu.kh Other derivatization reagents that target aldehyde groups include hydroxylamine (B1172632) hydrochloride and various pyrylium (B1242799) salts. greyhoundchrom.commdpi.com
The table below lists some common chemical transformations of the aldehyde group.
| Reaction Type | Reagent(s) | Product |
| Oxidation | Potassium permanganate, Sodium dichromate(VI) smolecule.comissr.edu.kh | 3-(2,4-Dichlorophenyl)propanoic acid smolecule.com |
| Reduction | Lithium aluminum hydride, Sodium borohydride smolecule.com | 3-(2,4-Dichlorophenyl)propan-1-ol sigmaaldrich.com |
| Nucleophilic Addition | Grignard Reagents | Secondary Alcohols |
| Condensation | Acetone, Base | α,β-Unsaturated ketones google.com |
| Derivatization | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone issr.edu.kh |
Nucleophilic Addition Reactions
The aldehyde functional group in this compound is susceptible to nucleophilic addition reactions, a cornerstone of carbonyl chemistry. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org
The reactivity of this compound in nucleophilic additions can be influenced by the steric and electronic effects of the 2,4-dichlorophenyl group. Aromatic aldehydes are generally less reactive than aliphatic aldehydes in such reactions due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. libretexts.org
Common nucleophiles that can react with this compound include:
Organometallic reagents (e.g., Grignard reagents, organolithium compounds)
Cyanide ions
Amines
Thiols
Studies on the related compound 2-phenyl propanal have shown that the diastereofacial selectivity of nucleophilic additions can be dependent on temperature and the solvent used. researchgate.net This suggests that the stereochemical outcome of nucleophilic additions to this compound could also be controlled by carefully selecting reaction conditions.
Oxidation and Reduction Pathways
The aldehyde group of this compound can be readily oxidized or reduced.
Oxidation: Oxidation of this compound yields the corresponding carboxylic acid, 3-(2,4-dichlorophenyl)propanoic acid. smolecule.com This transformation is significant as it alters the compound's reactivity and physical properties, making the carboxylic acid derivative more polar. Common oxidizing agents for this purpose include potassium permanganate (KMnO4) and chromium trioxide (CrO3). smolecule.comsmolecule.com The oxidation of propanal is generally easier than that of propanone because the aldehyde has an oxidizable hydrogen atom attached to the carbonyl carbon, which is absent in a ketone. doubtnut.com
Reduction: Reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, 3-(2,4-dichlorophenyl)propan-1-ol. smolecule.com Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.comsmolecule.com
| Transformation | Reagent Examples | Product |
| Oxidation | KMnO4, CrO3 | 3-(2,4-Dichlorophenyl)propanoic acid |
| Reduction | NaBH4, LiAlH4 | 3-(2,4-Dichlorophenyl)-1-propanol |
Condensation and Cyclization Reactions
This compound can participate in various condensation and cyclization reactions, which are powerful tools for constructing more complex molecular architectures.
Condensation Reactions: Aldol-type condensation reactions are a key class of reactions for aldehydes. libretexts.org For instance, this compound can undergo condensation with other carbonyl compounds or active methylene (B1212753) compounds. A patent describes a condensation reaction of this compound with thiosemicarbazide (B42300) in an organic solvent to produce 3-(2,4-dichlorophenyl)-propionaldehyde thiosemicarbazone. google.com
Cyclization Reactions: Cyclization reactions involving this compound can lead to the formation of heterocyclic compounds. For example, a study demonstrated the use of a related compound in a cerium(IV) sulfate-catalyzed one-pot three-component reaction to synthesize 4-amidotetrahydropyrans. cdnsciencepub.com This suggests the potential for this compound to be used in similar multicomponent reactions to generate diverse heterocyclic scaffolds. The development of tandem Michael-cyclization reactions has also provided efficient routes to pyranopyrazole scaffolds. rsc.org
Reactivity of the Dichlorophenyl Moiety and Aromatic Substitutions
The dichlorophenyl group of this compound also exhibits distinct reactivity, primarily through aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
The benzene (B151609) ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms and the propanal side chain. pressbooks.pub Chlorine atoms are ortho-, para-directing substituents, while the propanal group is a meta-director. When multiple substituents are present on an aromatic ring, the directing effect is typically controlled by the most activating group. masterorganicchemistry.com However, in this case, all substituents are deactivating. The substitution pattern will be influenced by the interplay of these directing effects and steric hindrance. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Halogenation
Nitration
Sulfonation
Friedel-Crafts reactions fiveable.me
The mechanism for these reactions generally involves the initial formation of a positively charged intermediate (benzononium ion), followed by the loss of a proton to restore aromaticity. libretexts.org
Cross-Coupling Reactions
The chlorine atoms on the phenyl ring provide handles for transition metal-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed cross-coupling reactions are particularly prevalent in organic synthesis. rsc.org
These reactions typically involve the oxidative addition of the aryl halide to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org
Examples of cross-coupling reactions applicable to the dichlorophenyl moiety include:
Suzuki Coupling: Reaction with organoboron reagents.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes. researchgate.net
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. magtech.com.cn
Research has shown that site-selectivity in the cross-coupling of dihaloarenes can be controlled by the choice of ligand. nih.gov For instance, sterically hindered N-heterocyclic carbene ligands have been used to promote selective cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov This suggests that selective functionalization of one of the chlorine atoms in this compound could be achievable.
Synthesis of Analogs and Precursors for Biological and Environmental Studies
The versatile reactivity of this compound makes it a useful starting material for the synthesis of various analogs and precursors for further investigation.
Analogs for Biological Studies: The core structure of this compound can be modified to create a library of analogs for biological screening. For example, its aldehyde group can be a precursor for synthesizing heterocyclic compounds like triazoles and selenazoles, which are known to exhibit a range of biological activities, including antifungal and antimicrobial properties. nih.govmdpi.com The synthesis of analogs with different substitution patterns on the phenyl ring, such as replacing a chlorine atom with fluorine, can also be explored to study structure-activity relationships.
| Parent Compound | Analog/Derivative | Potential Application |
| This compound | Triazole derivatives | Antifungal agents nih.gov |
| This compound | Selenazole derivatives | Antimicrobial, Antitumor agents mdpi.com |
| This compound | 3-(2-Chloro-4-fluorophenyl)propanal | Drug discovery |
Precursors for Environmental Studies: Derivatives of dichlorophenyl compounds are of environmental interest. Understanding the synthesis and transformation of compounds like this compound can aid in the study of the environmental fate and degradation of related pollutants. For example, it can serve as a precursor for synthesizing potential environmental transformation products or for developing analytical standards. The study of perfluoroalkyl and polyfluoroalkyl substances (PFAS) precursors provides a model for how such investigations can be structured. miljodirektoratet.no
Spectroscopic and Advanced Structural Elucidation of 3 2,4 Dichlorophenyl Propanal
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For 3-(2,4-dichlorophenyl)propanal, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the molecular structure.
High-Resolution ¹H and ¹³C NMR Spectral Assignments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons. The aldehydic proton (CHO) is the most deshielded, appearing as a triplet in the downfield region of the spectrum, typically between δ 9.5 and 10.1 ppm. This downfield shift is due to the electron-withdrawing nature of the carbonyl group. The aromatic region displays a complex pattern arising from the three protons on the dichlorinated phenyl ring. The proton at the C3' position, situated between two chlorine atoms, would appear as a doublet, while the protons at C5' and C6' would also show doublet or doublet of doublets splitting patterns based on their coupling with adjacent protons. The methylene (B1212753) protons of the propanal chain (H-2 and H-3) appear as two distinct multiplets. The H-2 protons, being alpha to the carbonyl group, are more deshielded than the H-3 protons, which are adjacent to the aromatic ring.
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C-1) is the most downfield signal, appearing in the range of δ 200-205 ppm. bhu.ac.in The carbons of the aromatic ring (C-1' to C-6') resonate in the δ 120-140 ppm region, with the carbons bearing the chlorine atoms (C-2' and C-4') showing characteristic downfield shifts. The aliphatic carbons of the propanal chain, C-2 and C-3, appear in the upfield region of the spectrum. By comparison with the parent compound propanal, where the CH₂ carbon alpha to the carbonyl appears at ~37 ppm and the terminal CH₃ at ~6 ppm, the C-2 and C-3 of this compound are expected at approximately 45 ppm and 30 ppm, respectively. docbrown.infodocbrown.info
A detailed assignment of the ¹H and ¹³C NMR spectra is presented in the tables below. The predicted chemical shifts are based on established empirical data for similar structural motifs.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (CHO) | ~9.8 | t | ~1.5 |
| H-6' | ~7.4 | d | ~2.3 |
| H-5' | ~7.2 | dd | ~8.4, 2.3 |
| H-3' | ~7.3 | d | ~8.4 |
| H-2 (CH₂) | ~3.0 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CHO) | ~202 |
| C-1' | ~137 |
| C-2' | ~135 |
| C-3' | ~130 |
| C-4' | ~132 |
| C-5' | ~128 |
| C-6' | ~130 |
| C-2 (CH₂) | ~45 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule, thus confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the aldehydic proton (H-1) and the adjacent methylene protons (H-2). youtube.comsdsu.edu Furthermore, a cross-peak between the H-2 and H-3 methylene protons would confirm their vicinal relationship. In the aromatic region, correlations between adjacent protons (e.g., H-5' and H-6') would be observed, helping to unambiguously assign these signals. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunanalysis.com An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For instance, the aldehydic proton signal at ~9.8 ppm would correlate with the carbonyl carbon signal at ~202 ppm. The aromatic proton signals would correlate with their respective aromatic carbon signals, and the methylene proton signals (H-2 and H-3) would correlate with their corresponding carbon signals (C-2 and C-3). This technique is invaluable for assigning the carbon signals based on the more readily assigned proton spectrum. nanalysis.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. In the case of this compound, the aldehydic proton (H-1) would show correlations to C-2 and C-3. The H-3 protons would show a crucial correlation to the aromatic C-1' carbon, confirming the attachment of the propanal chain to the phenyl ring. Correlations from the aromatic protons to neighboring carbons would further solidify the assignment of the aromatic system. youtube.comsdsu.edu
Stereochemical Assignments via NMR in Chiral Analogs
While this compound itself is achiral, the introduction of a substituent at the C-2 or C-3 position of the propanal chain would create a chiral center. The determination of the stereochemistry of such chiral analogs can be achieved using advanced NMR techniques. For diastereomeric mixtures, the two diastereomers will exhibit distinct sets of NMR signals. The relative stereochemistry can often be determined by analyzing the coupling constants and through Nuclear Overhauser Effect (NOE) experiments. NOE provides information about the spatial proximity of protons. For example, in a cyclic derivative, the observation of an NOE between two protons would indicate that they are on the same face of the ring. For enantiomers, which have identical NMR spectra in an achiral solvent, chiral resolving agents or chiral solvating agents can be used to induce diastereomeric interactions, leading to the separation of NMR signals for the two enantiomers.
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
Characteristic Absorption Band Analysis of Functional Groups
The FT-IR and FT-Raman spectra of this compound are dominated by vibrations associated with the aldehyde group, the aromatic ring, and the C-Cl bonds.
Aldehyde Group: The most characteristic absorption for the aldehyde group is the C=O stretching vibration, which appears as a strong band in the FT-IR spectrum, typically in the range of 1740-1720 cm⁻¹. The C-H stretching vibration of the aldehyde group gives rise to two weak bands in the FT-IR spectrum, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.
Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a set of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern of the benzene (B151609) ring.
C-Cl Bonds: The C-Cl stretching vibrations typically appear as strong bands in the FT-IR spectrum in the region of 800-600 cm⁻¹. For this compound, a strong absorption around 750 cm⁻¹ is expected.
Aliphatic Chain: The C-H stretching vibrations of the methylene groups of the propanal chain will appear in the 3000-2850 cm⁻¹ region. CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| Aldehyde | C=O stretch | ~1725 | Strong | Medium |
| Aldehyde | C-H stretch | ~2820, ~2720 | Weak | Medium |
| Aromatic | C-H stretch | >3000 | Medium | Strong |
| Aromatic | C=C stretch | ~1600, ~1470 | Medium-Strong | Strong |
| C-Cl | C-Cl stretch | ~750 | Strong | Medium |
| Aliphatic CH₂ | C-H stretch | ~2950, ~2870 | Medium | Medium |
Computational-Experimental Vibrational Assignments
A more detailed and accurate assignment of the vibrational spectra can be achieved by combining experimental data with computational methods, such as Density Functional Theory (DFT). nih.govehu.eus By calculating the vibrational frequencies and intensities of the optimized molecular structure, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental FT-IR and FT-Raman spectra. Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and for anharmonicity. acs.org This combined approach allows for a confident assignment of even complex vibrational modes that result from the coupling of multiple vibrations. For this compound, such a study would provide a deeper understanding of the vibrational dynamics of the molecule, including the influence of the dichlorophenyl substituent on the propanal chain vibrations and vice versa. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The presence of two chlorine atoms on the phenyl ring imparts a distinctive isotopic signature, which is invaluable for its identification.
High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₉H₈Cl₂O. HRMS can distinguish the compound's exact mass from other molecules with the same nominal mass.
The molecular ion peak [M]⁺ in the mass spectrum corresponds to the propanal molecule with one electron removed. A key characteristic in the mass spectrum of this compound is the isotopic pattern of the molecular ion, which arises from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in three distinct peaks for the molecular ion cluster:
[M]⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1, providing a clear marker for a dichlorinated compound.
| Molecular Formula | Isotopic Composition | Calculated m/z (Da) | Relative Abundance (%) |
|---|---|---|---|
| C₉H₈Cl₂O | C₉H₈³⁵Cl₂O | 201.9952 | 100.0 |
| C₉H₈³⁵Cl³⁷ClO | 203.9923 | 63.3 | |
| C₉H₈³⁷Cl₂O | 205.9893 | 10.1 |
Tandem mass spectrometry (MS/MS) is employed to fragment the selected molecular ion, providing detailed structural information. While a specific MS/MS study on this compound is not widely documented, its fragmentation pattern can be predicted based on the established behavior of aldehydes and chlorinated aromatic compounds. libretexts.orgnih.gov
The fragmentation is expected to occur at the weakest bonds and lead to stable neutral or charged fragments. Key fragmentation pathways would likely involve:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is typical for aldehydes. libretexts.org This can result in the loss of the formyl radical (•CHO, 29 Da) to produce a [M-29]⁺ ion, or the loss of a hydrogen atom to form a stable acylium ion [M-1]⁺. libretexts.org
McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a γ-hydrogen. However, in this compound, this pathway is less likely due to the structure.
Cleavage of the Propyl Chain: Fragmentation can occur along the propanal side chain. Fission of the C-C bond can lead to the formation of a [CH₃CH₂]⁺ ion (m/z 29) or a [CHO]⁺ ion (m/z 29), which often appears as a base peak in the spectra of simple aldehydes like propanal. docbrown.info
Loss of Chlorine: Studies on related ortho-chlorinated phenyl derivatives have shown that a distinctive loss of the ortho-chlorine atom can occur. nih.gov This pathway may involve cyclization where the carbonyl oxygen displaces the chlorine, leading to a stable cyclic intermediate. nih.gov
Fragmentation of the Aromatic Ring: The dichlorophenyl ring itself can fragment, typically through the loss of HCl or chlorine radicals, although this usually requires higher energy.
| m/z (Nominal) | Proposed Fragment Ion Structure | Fragmentation Pathway | Reference |
|---|---|---|---|
| 202/204/206 | [C₉H₈Cl₂O]⁺ | Molecular Ion [M]⁺ | |
| 173/175 | [C₈H₆Cl₂]⁺ | Loss of formyl radical (•CHO) from [M]⁺ | libretexts.org |
| 167/169 | [C₉H₈³⁵ClO]⁺ | Loss of ortho-Cl from [M]⁺ | nih.gov |
| 139/141 | [C₇H₄Cl₂]⁺ | Loss of C₂H₄O from [M]⁺ (rearrangement) | |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | Alpha-cleavage | docbrown.info |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to crystalline forms or derivatives)
As of the current literature, a single-crystal X-ray diffraction structure for this compound itself has not been reported. The compound is typically a liquid or low-melting solid at room temperature, making single crystal growth challenging. However, the solid-state architecture of several crystalline derivatives containing the 2,4-dichlorophenyl moiety has been elucidated, providing valuable insight into the potential intermolecular interactions and conformations this structural unit can adopt.
For instance, the crystal structure of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid , an amide derivative, has been determined. mdpi.com In its crystal lattice, the molecule exhibits a twisted conformation, with significant dihedral angles between the phenyl ring and the amide group (138.2(2)°) and between the amide and the alkyl chain. mdpi.com The molecular packing is dominated by strong hydrogen bonds, including amide-N–H···O(amide) and carboxylic acid-O–H···O(carbonyl) interactions, which assemble the molecules into supramolecular tapes. mdpi.com
Another example is the chalcone (B49325) derivative (E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one . researchgate.net The crystallographic analysis of this compound and its complexes provides information on how the 2,4-dichlorophenyl group orients itself within a larger molecular framework and interacts with other molecules or biological targets. researchgate.net
These examples demonstrate that the 2,4-dichlorophenyl group readily participates in various non-covalent interactions, including hydrogen bonding (when suitable functional groups are present) and π-stacking, which are crucial in defining the solid-state architecture of its derivatives.
Computational Chemistry and Theoretical Modeling of 3 2,4 Dichlorophenyl Propanal
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(2,4-dichlorophenyl)propanal, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are instrumental in elucidating its fundamental properties.
The first step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. For this compound, this involves determining the most stable arrangement of its atoms in three-dimensional space. The process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles.
Conformational analysis of the propanal chain in relation to the dichlorophenyl ring is crucial. The flexibility of the ethyl bridge allows for various rotational isomers (conformers). The relative energies of these conformers determine their population at a given temperature. For substituted propanals, the orientation of the substituent relative to the carbonyl group can significantly influence the molecule's stability and reactivity. comporgchem.com Theoretical studies on similar aldehydes have shown that the lowest energy conformer often has the substituent anti to the carbonyl group. comporgchem.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | ~1.21 Å |
| C-C (aldehyde) | ~1.51 Å | |
| C-C (aromatic) | ~1.39 Å | |
| C-Cl | ~1.74 Å | |
| Bond Angle | O=C-C | ~124° |
| C-C-C | ~112° | |
| Dihedral Angle | C(ring)-C-C-C(aldehyde) | Varies with conformer |
Note: The values in this table are illustrative and based on general values for similar organic molecules. Actual calculated values may vary.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. wuxibiology.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, which is rich in π-electrons. The LUMO is anticipated to be centered on the carbonyl group of the propanal moiety, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. The energy of the LUMO can indicate the susceptibility to nucleophilic additions.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.8 eV | Electron-donating ability, located on the dichlorophenyl ring. |
| LUMO | ~ -1.5 eV | Electron-accepting ability, located on the propanal aldehyde group. |
| Energy Gap (ΔE) | ~ 5.3 eV | Indicator of chemical reactivity and stability. |
Note: These energy values are hypothetical and serve for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. ias.ac.in The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. epa.gov Conversely, a region of positive potential (blue) would be expected around the carbonyl carbon and the hydrogen atom of the aldehyde group, indicating their electrophilic nature. The dichlorophenyl ring would exhibit a more complex potential distribution due to the presence of electronegative chlorine atoms and the π-system. ias.ac.in
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. arxiv.org For this compound, MD simulations can provide a detailed picture of its conformational landscape by exploring the potential energy surface and identifying the most populated conformations in different environments. nih.gov
These simulations are also invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the conformational preferences and dynamics of this compound. The interactions between the solute and solvent molecules, such as hydrogen bonding with the carbonyl oxygen, can be analyzed in detail. researchgate.net
Quantum Chemical Parameters for Reactivity Prediction
From the energies of the frontier molecular orbitals, several quantum chemical parameters can be derived to predict the global reactivity of a molecule. wisdomlib.orgsrce.hr These parameters provide a quantitative measure of different aspects of chemical reactivity.
Table 3: Key Quantum Chemical Parameters and Their Significance
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |
These parameters, once calculated for this compound, would offer a comprehensive understanding of its reactivity profile. For instance, a high electrophilicity index would confirm the susceptibility of the molecule to nucleophilic attack.
Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. researchgate.net These interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, are crucial for understanding molecular recognition, crystal packing, and biological activity. encyclopedia.pub
For this compound, NCI analysis would reveal the nature and strength of various intermolecular forces. The presence of the dichlorophenyl group suggests the possibility of halogen bonding, where the chlorine atoms act as electrophilic regions. The aldehyde group can participate in hydrogen bonding as an acceptor. Visualizing these interactions through NCI plots helps in understanding how molecules of this compound might interact with each other or with other molecules in a larger system.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design Principles for SAR Investigations of Dichlorophenylpropanal Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's structure correlates with its biological activity. researchgate.netnih.gov For derivatives of 3-(2,4-Dichlorophenyl)propanal, SAR investigations are designed to systematically probe the contributions of its three main components: the dichlorinated phenyl ring, the propanal backbone, and the terminal aldehyde group.
The primary design principles involve:
Systematic Modification of the Phenyl Ring: This includes altering the position and number of chlorine atoms to understand the impact of the substitution pattern. nih.govmdpi.com Analogs with different halogen substituents (e.g., fluorine, bromine) or non-halogen groups are synthesized to evaluate the role of electronics and sterics.
Alteration of the Propanal Backbone: Modifications to the three-carbon chain, such as introducing double bonds, alkyl groups, or replacing it with other linkers like amides or ethers, help to determine the optimal length, rigidity, and chemical nature of the spacer between the phenyl ring and the active functional group. nih.govresearchgate.net
Functional Group Interconversion of the Aldehyde: The aldehyde group is a key reactive center. Converting it to other functional groups like an alcohol, carboxylic acid, triazole, or urea (B33335) allows researchers to explore different binding interactions and metabolic stabilities. nih.gov
These systematic modifications, often guided by computational modeling, allow for the construction of a detailed map of the structural requirements for a desired biological effect. nih.gov
Impact of Chlorine Substitution Pattern on Biological Activity and Reactivity
The presence and positioning of chlorine atoms on the phenyl ring are critical determinants of the biological activity of dichlorophenylpropanal derivatives. The 2,4-dichloro pattern is of particular significance.
Research on analogous structures, such as 1,3-dioxolane (B20135) derivatives, has shown that the position of chlorine atoms on the phenyl ring significantly influences inhibitory potency. mdpi.com For instance, a comparison between a 2,4-dichlorophenyl analog and a 3,4-dichlorophenyl analog revealed a substantial difference in their biological activity, indicating that the 2,4-substitution pattern is highly sensitive for binding to the target. mdpi.com This enhanced activity is often attributed to the electron-withdrawing effects of the chlorine atoms, which can increase the electrophilicity of the molecule and influence its interaction with biological targets.
Furthermore, in studies of other dichlorophenyl compounds, substitutions at the 2- and 4-positions have been shown to contribute to tighter packing within the ligand-binding pocket of a receptor, increasing the strength of van der Waals interactions. nih.gov This highlights that both electronic and steric factors arising from the specific chlorine arrangement are crucial for optimizing biological activity.
Influence of Substituents on the Propanal Backbone
The propanal backbone of this compound serves as a crucial linker, and modifications to this chain can profoundly affect the compound's properties. In related fungicidal analogs like 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol ethers, the nature of the substituents on the propyl chain significantly influences the spectrum and magnitude of their activity. nih.gov
Key findings from studies on analogous structures include:
Introduction of Functional Groups: Replacing the aldehyde with a triazole ring and modifying the adjacent hydroxyl group to form various ethers has been a successful strategy in developing potent fungicides. nih.govresearchgate.net
Steric and Geometric Properties: SAR studies on these ether derivatives revealed that linear and narrow substituents on the backbone are more favorable for activity than wider, bulkier groups. nih.gov This suggests that the geometry of the backbone plays a critical role in how the molecule fits into the active site of its biological target.
Backbone Replacement: Replacing the propanal chain entirely with a different linker, such as a urea group, can dramatically shift the mode of action. For example, 3-(2,4-Dichlorophenyl)-1,1-dimethylurea is a known herbicide that inhibits photosynthesis, a completely different biological activity compared to the antifungal or antiparasitic properties of propanal-containing derivatives.
These findings underscore the importance of the propanal backbone not just as a simple spacer but as an integral component that can be fine-tuned to modulate biological activity and target specificity.
QSAR Modeling for Predicting Biological Efficacy and Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with a specific endpoint, such as biological activity or environmental fate. ecetoc.org These in silico models are invaluable for prioritizing the synthesis of new compounds and for assessing potential environmental risks. researchgate.netqsartoolbox.org
For dichlorophenylpropanal derivatives, QSAR models can be developed to predict:
Biological Efficacy: Predicting the potency of new analogs as, for example, antifungal or antiparasitic agents. nih.gov
Environmental Behavior: Estimating properties like biodegradability, soil persistence, and aquatic toxicity, which are crucial for environmental risk assessment. ecetoc.org
The development of robust QSAR models relies on high-quality, consistent data and undergoes rigorous validation to ensure its predictive power. nih.gov
Development of Ligand-Based and Structure-Based QSAR Models
QSAR models can be broadly categorized into ligand-based and structure-based approaches. iaanalysis.comnih.gov
Ligand-Based QSAR: These models are developed when the three-dimensional structure of the biological target is unknown. nih.gov They rely solely on the structural information of a series of compounds (ligands) with known activities. nih.gov By comparing the structural features of highly active versus inactive compounds, a predictive model is built. For dichlorophenylpropanal derivatives, this would involve correlating calculated molecular descriptors of various analogs with their experimentally determined biological activities, such as the inhibition of T. cruzi. nih.gov
Structure-Based QSAR: When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, structure-based methods can be employed. nih.gov These models incorporate information about the ligand-receptor interactions, such as docking scores or interaction energies, into the QSAR equation. nih.gov This approach provides a more mechanistic understanding of the SAR by directly linking binding interactions to biological activity.
Both approaches are powerful tools in the rational design of novel dichlorophenylpropanal derivatives with improved efficacy and desired environmental properties.
Descriptors Influencing Activity (e.g., Lipophilicity, Steric, Electronic)
The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors. nih.gov These are numerical values that quantify different physicochemical properties of a molecule. For dichlorophenylpropanal and its analogs, several key descriptors have been identified as being influential.
A QSAR study on fungicidal 2-(2,4-dichlorophenyl)-3-triazolylpropyl ether analogs revealed the following critical descriptors: nih.gov
Lipophilicity (logP): This was identified as a major positive parameter affecting activity. nih.gov Higher lipophilicity can enhance the ability of a compound to cross cell membranes and reach its target. However, there is often an optimal range, beyond which increased lipophilicity can lead to poor solubility or non-specific binding.
Electronic Descriptors (μ - dipole moment): The dipole moment was found to be another relevant parameter, indicating that the electronic distribution within the molecule is important for its interaction with the biological target. nih.gov
Geometrical/Steric Descriptors: These descriptors quantify the size and shape of the molecule. The finding that linear and narrow substituents are favored over wide ones points to the importance of steric fit within the receptor's binding site. nih.gov
The table below summarizes key descriptors and their general influence on the activity of dichlorophenyl-containing compounds.
| Descriptor Category | Specific Descriptor | General Influence on Activity | Reference |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Positively correlated with activity, enhancing membrane permeability. | nih.gov |
| Electronic | Dipole Moment (μ) | Influences electrostatic interactions with the target site. | nih.gov |
| Steric/Geometric | Molar Refractivity, Molecular Volume | Determines the fit of the molecule within the binding pocket; bulkiness can be detrimental. | nih.govnih.gov |
| Topological | Connectivity Indices | Describe the branching and shape of the molecular skeleton. | nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | mdpi.com |
By understanding and quantifying these descriptors, QSAR models provide a powerful predictive framework to guide the design of new this compound derivatives with optimized biological and environmental characteristics.
Biological Activity and Mechanistic Research
Investigations into Antimicrobial and Antifungal Activities
Comprehensive searches of scientific databases have not revealed dedicated studies evaluating the antimicrobial and antifungal efficacy of 3-(2,4-Dichlorophenyl)propanal.
Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)
There is currently no published research detailing the evaluation of this compound against specific Gram-positive and Gram-negative bacterial strains. As a result, data regarding its potential antibacterial spectrum, including minimum inhibitory concentrations (MICs) or other measures of efficacy, are not available.
Fungicidal Efficacy against Plant Pathogens and Human Fungi
Similarly, there is a lack of specific studies investigating the fungicidal properties of this compound against either plant pathogens or fungi of clinical relevance to humans. Research on related dichlorophenyl derivatives suggests that this class of compounds can exhibit antifungal properties, but direct evidence for the parent compound is absent.
Dose-Response Characterization and Potency Assessments
Due to the absence of primary research on the antimicrobial and antifungal activities of this compound, no dose-response characterizations or potency assessments, such as IC50 or MIC values, have been established.
Enzyme Inhibition Studies and Biochemical Mechanisms
The specific biochemical mechanisms of action for this compound, including its potential as an enzyme inhibitor, have not been elucidated in the available scientific literature.
Targeting Specific Metabolic Pathways (e.g., Lipid Synthesis, Steroidogenesis)
There are no current studies that investigate the effects of this compound on specific metabolic pathways such as lipid synthesis or steroidogenesis. While some antifungal agents with similar structural motifs are known to target these pathways, no such research has been published for this particular compound.
Kinetic and Mechanistic Characterization of Enzyme Interactions
Without identified target enzymes, there has been no kinetic or mechanistic characterization of the interactions between this compound and any specific enzymes.
Receptor Binding and Modulation Research
Investigation of Affinity and Efficacy at Specific Receptors
No studies investigating the affinity or efficacy of this compound at any specific biological receptors have been reported.
Allosteric Modulation and Receptor Selectivity Studies
There is no available research on the potential for this compound to act as an allosteric modulator, nor are there any studies on its selectivity for any particular receptor.
Anticancer and Cytotoxic Activity Investigations
In vitro Cell Line Screening and Selectivity Studies
No data from in vitro screening of this compound against any cancer cell lines have been published. Therefore, its cytotoxic potential and selectivity remain unknown.
Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, DNA Interaction)
As no cytotoxic activity has been reported, there have been no investigations into the potential mechanisms of cell death, such as the induction of apoptosis or interaction with DNA, for this compound.
Molecular Docking and Dynamics for Ligand-Target Interactions
In the absence of identified biological targets or activities, no molecular docking or molecular dynamics simulation studies have been performed for this compound to investigate its potential interactions with any proteins or other biological macromolecules.
Identification of Binding Sites and Key Interactions
No publicly available research data specifically identifies the binding sites or key molecular interactions of this compound.
Prediction of Binding Affinities and Conformational Changes
There is no available data from scientific studies to predict the binding affinities or conformational changes associated with this compound's interaction with any biological targets.
Metabolism and Biotransformation Studies
In vitro Metabolic Fate in Mammalian and Non-Mammalian Systems
Direct in vitro studies on the metabolic fate of 3-(2,4-Dichlorophenyl)propanal in mammalian and non-mammalian systems have not been extensively reported. However, based on the metabolism of other aromatic aldehydes and dichlorinated compounds, several metabolic pathways can be anticipated.
Hepatic Microsomal and Cytosolic Metabolism
The liver is the primary site of xenobiotic metabolism, involving enzymes located in the microsomal and cytosolic fractions of hepatocytes. For this compound, metabolism in these subcellular compartments is expected to proceed via two main reactions targeting its functional groups: the aldehyde and the dichlorophenyl ring.
The aldehyde group is susceptible to both oxidation and reduction. Aldehyde dehydrogenases (ALDHs), present in both the cytosol and microsomes, would likely oxidize the propanal moiety to the corresponding carboxylic acid, forming 3-(2,4-Dichlorophenyl)propanoic acid. Conversely, aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs), primarily located in the cytosol, could reduce the aldehyde to an alcohol, yielding 3-(2,4-Dichlorophenyl)propan-1-ol.
The dichlorinated aromatic ring is a target for oxidation by microsomal cytochrome P450 (CYP) enzymes. This can lead to the formation of various hydroxylated metabolites.
| Subcellular Fraction | Potential Enzyme Class | Predicted Metabolic Reaction | Potential Metabolite |
| Microsomes, Cytosol | Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde | 3-(2,4-Dichlorophenyl)propanoic acid |
| Cytosol | Aldo-Keto Reductase (AKR), Alcohol Dehydrogenase (ADH) | Reduction of the aldehyde | 3-(2,4-Dichlorophenyl)propan-1-ol |
| Microsomes | Cytochrome P450 (CYP) | Hydroxylation of the aromatic ring | Hydroxylated derivatives of this compound |
Identification and Characterization of Metabolites
Specific metabolites of this compound have not been definitively identified and characterized in the public domain. However, based on the metabolism of similar compounds, a range of potential metabolites can be postulated.
In a study on the fungus Rhodococcus, the related compound was metabolized via β-oxidation to form 3-(2,4-dichlorophenyl)-3-oxo-propanoic acid nih.gov. While this is a microbial pathway, it highlights the potential for oxidation at the carbon adjacent to the phenyl ring.
For the dichlorophenyl ring, hydroxylation is a common metabolic pathway for other dichlorinated aromatic compounds. This could result in various phenolic derivatives, such as 3-(2,4-dichloro-x-hydroxyphenyl)propanal, where 'x' represents the position of the new hydroxyl group on the aromatic ring. Subsequent conjugation reactions, such as glucuronidation or sulfation of these hydroxylated metabolites, would also be expected to occur, facilitating their excretion.
In vivo Biotransformation in Model Organisms
Absorption, Distribution, Excretion (ADE) Profiles
Without specific studies, the ADE profile of this compound can only be inferred. As a relatively small, lipophilic molecule, it is likely to be readily absorbed from the gastrointestinal tract. Following absorption, it would be distributed to various tissues, with a potential for accumulation in adipose tissue due to its chlorinated nature. The primary route of excretion is expected to be via the urine and feces after metabolic conversion to more water-soluble compounds.
Mass Balance Studies and Tissue Distribution
Radiolabeled mass balance studies are essential for determining the complete fate of a compound in an organism. Such studies for this compound have not been published. These studies would provide quantitative data on the extent of absorption, the routes and rates of excretion, and the potential for bioaccumulation in specific tissues.
Role of Specific Enzyme Systems in Metabolism (e.g., Cytochrome P450, Hydrolases)
The metabolism of this compound is predicted to be heavily reliant on the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the phase I metabolism of a vast array of xenobiotics.
The CYP enzymes would be responsible for the oxidative metabolism of the dichlorophenyl ring, leading to the formation of hydroxylated metabolites. Various CYP isoforms could be involved, and their specific contributions would require investigation using recombinant human CYP enzymes or specific chemical inhibitors.
While the term "hydrolases" is broad, in the context of this compound, there are no obvious ester or amide bonds that would be primary targets for hydrolytic cleavage. However, other enzyme classes such as aldehyde dehydrogenases and aldo-keto reductases will play a critical role in the biotransformation of the aldehyde functional group.
It has been noted that this compound can act as an inhibitor of CYP51 in the parasite Trypanosoma cruzi nih.gov. This indicates an interaction with this specific P450 enzyme, although this is related to its mechanism of action in a non-mammalian system rather than its metabolic breakdown.
Environmental Fate and Degradation Mechanisms
Environmental Persistence and Half-Life Determination
No specific studies detailing the environmental persistence or the half-life of 3-(2,4-Dichlorophenyl)propanal in various environmental compartments (soil, water, air) were found. Without experimental data, it is not possible to provide a scientifically robust determination of how long this compound persists in the environment.
Adsorption and Desorption to Soil and Sediment Matrices
Information on the adsorption and desorption behavior of this compound to soil and sediment is not available in the public domain.
Adsorption Coefficients (Koc) and Mobility Assessment
Specific data on the organic carbon-water (B12546825) partition coefficient (Koc) for this compound, which is crucial for assessing its mobility in soil, could not be located. The Koc value is a key parameter used to predict the likelihood of a chemical to leach through the soil profile or to be transported with surface runoff. Without this value, a reliable mobility assessment cannot be conducted.
Volatilization Potential from Water and Soil Surfaces
There is no available information or published research on the volatilization potential of this compound from water or soil surfaces. Parameters such as Henry's Law constant, which would indicate its tendency to partition between water and air, are not documented in the searched resources.
Toxicology and Ecotoxicology Research Mechanisms
Genotoxicity and Mutagenicity Mechanisms
The genotoxic and mutagenic potential of 3-(2,4-Dichlorophenyl)propanal has not been directly assessed. However, an examination of its structural components—the 2,4-dichlorophenyl group and the propanal aldehyde functional group—can provide insights into its possible mechanisms of DNA damage and mutation.
2,4-Dichlorophenyl Compounds:
Compounds containing the 2,4-dichlorophenyl moiety, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-Dichlorophenol (B122985) (2,4-DCP), have been evaluated in various genotoxicity assays. In vivo studies in mice have shown that 2,4-D can induce chromosomal aberrations in bone marrow and spermatocyte cells and increase the frequency of sperm head abnormalities. nih.gov The genotoxic effect of 2,4-DCP in these assays was observed to be weaker than that of its parent compound, 2,4-D. nih.gov In plant-based assays using Allium cepa and Vicia faba, 2,4-DCP has been shown to increase chromosomal aberration frequency.
Short-Chain Aldehydes:
Short-chain aldehydes, such as propionaldehyde (B47417) and acetaldehyde (B116499), have been tested for genotoxicity in a variety of systems. Propionaldehyde has shown weak genotoxic activity in some in vitro assays. oecd.org It has been reported to induce chromosome aberrations in Chinese hamster embryonic cells and chromosome breaks in Chinese hamster ovary (CHO) cells. texas.gov However, in bacterial reverse mutation assays (Ames test), propionaldehyde has generally been found to be non-mutagenic. oecd.orgtexas.gov Acetaldehyde is classified as a category 3 mutagen. europa.eu
Interactive Data Table: Genotoxicity of Structurally Similar Compounds
| Compound | Assay Type | System | Finding |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Chromosomal Aberration | Mouse bone marrow and spermatocyte cells (in vivo) | Genotoxic |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Sperm Head Abnormality | Mouse (in vivo) | Genotoxic |
| 2,4-Dichlorophenol (2,4-DCP) | Chromosomal Aberration | Mouse bone marrow and spermatocyte cells (in vivo) | Weaker genotoxicity than 2,4-D |
| 2,4-Dichlorophenol (2,4-DCP) | Chromosomal Aberration | Allium cepa and Vicia faba (in vitro) | Genotoxic |
| Propionaldehyde | Chromosomal Aberration | Chinese hamster embryonic and ovary cells (in vitro) | Genotoxic |
| Propionaldehyde | Ames Test | Salmonella typhimurium (in vitro) | Non-mutagenic |
| Acetaldehyde | Various | - | Mutagenic (Category 3) |
2,4-Dichlorophenyl Compounds:
The genotoxicity of some dichlorophenol compounds is linked to the induction of oxidative stress. nih.gov For instance, 2,4-Dichlorophenol has been shown to induce DNA damage in goldfish through the accumulation of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH). nih.gov This oxidative stress can lead to DNA strand breaks and other forms of DNA damage.
Short-Chain Aldehydes:
Aldehydes are reactive electrophiles that can readily form adducts with biological macromolecules, including DNA. acs.orgnih.gov The toxicity of short-chain saturated aldehydes is thought to occur through the formation of adducts with primary nitrogen groups on molecules like lysine. acs.orgnih.gov This interaction with DNA can lead to mutations and chromosomal damage. Aldehydes can also contribute to oxidative stress, further exacerbating their genotoxic effects.
Carcinogenicity and Tumorigenicity Mechanisms (if applicable)
Direct long-term studies on the carcinogenicity of this compound are not available. The carcinogenic potential is therefore inferred from studies on its structural analogs.
2,4-Dichlorophenyl Compounds:
The carcinogenicity of 2,4-D has been a subject of extensive research and debate. Some epidemiological studies of agricultural workers have suggested a possible link between exposure to 2,4-D and an increased risk of certain cancers, such as non-Hodgkin's lymphoma. cdc.gov However, other studies have not found a consistent association. bohrium.com The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B). cdc.govcdc.gov In long-term studies with rodents, 2,4-D did not show convincing evidence of carcinogenicity. cdc.govcdc.gov For 2,4-Dichlorophenol, carcinogenicity data from studies in rats and mice did not indicate a potential for the chemical to induce tumors. industrialchemicals.gov.au
Short-Chain Aldehydes:
Acetaldehyde is considered a probable human carcinogen. epa.gov The National Institute for Occupational Safety and Health (NIOSH) considers acetaldehyde a potential occupational carcinogen. cdc.gov Inhalation studies in animals have shown that acetaldehyde can cause nasal tumors in rats and laryngeal tumors in hamsters. epa.govcdc.gov When administered in drinking water to rats, acetaldehyde was associated with an increased incidence of leukemia, lymphoma, and various benign and malignant tumors. nih.gov
Interactive Data Table: Carcinogenicity of Structurally Similar Compounds
| Compound | Species | Route of Exposure | Target Organs/Tumor Types | IARC Classification |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Human (epidemiological) | Occupational | Non-Hodgkin's lymphoma (suggested) | Group 2B (Possibly carcinogenic) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rat, Mouse | Oral | No convincing evidence of carcinogenicity | - |
| 2,4-Dichlorophenol (2,4-DCP) | Rat, Mouse | - | No potential to induce tumors | - |
| Acetaldehyde | Rat | Inhalation | Nasal tumors | Group B2 (Probable human carcinogen) |
| Acetaldehyde | Hamster | Inhalation | Laryngeal tumors | Group B2 (Probable human carcinogen) |
| Acetaldehyde | Rat | Oral | Leukemia, lymphoma, various tumors | Group B2 (Probable human carcinogen) |
2,4-Dichlorophenyl Compounds:
For 2,4-D, proposed mechanisms of carcinogenesis, though not definitively established, could be related to the induction of oxidative stress and immunosuppressive effects. centerforfoodsafety.org
Short-Chain Aldehydes:
The carcinogenicity of aldehydes like acetaldehyde is thought to be related to their genotoxic properties. nih.gov By forming DNA adducts, acetaldehyde can introduce mutations that, if not repaired, can lead to the initiation of cancer. researchgate.net Chronic irritation and cell proliferation in response to the cytotoxic effects of aldehydes may also contribute to their carcinogenicity.
Reproductive and Developmental Toxicology Research Mechanisms
There are no studies on the reproductive and developmental toxicity of this compound. The following is based on data for its structural analogs.
2,4-Dichlorophenyl Compounds:
2,4-D has been associated with reproductive and developmental effects in animal studies. Prolonged exposure has been linked to reduced sperm counts and increased sperm abnormalities in animals. alt2tox.org In developmental toxicity studies in rats, fetal effects such as skeletal abnormalities have been observed. epa.gov The reproductive system, however, does not appear to be a primary target for 2,4-D toxicity at lower doses. nih.gov For 2,4-DCP, there is a suggestion of potential developmental toxicity, though it is not expected to cause adverse effects on fertility. industrialchemicals.gov.au In rats, 2,4-DCP has been reported to have weak reproductive toxicity. nih.gov
Short-Chain Aldehydes:
Some aldehydes have been investigated for their effects on reproduction and development. Formaldehyde, for example, has been suspected of causing adverse reproductive and developmental outcomes. nih.govresearchgate.net Animal studies with acetaldehyde have shown fetal malformations and resorptions in mice and rats when administered via injection. europa.eu Aldehydes are known to be reactive and can potentially interfere with various developmental processes. creative-proteomics.com
Interactive Data Table: Reproductive and Developmental Toxicity of Structurally Similar Compounds
| Compound | Species | Effects Observed |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rat | Fetal skeletal abnormalities |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Animal (general) | Reduced sperm count and increased sperm abnormalities |
| 2,4-Dichlorophenol (2,4-DCP) | Rat | Weak reproductive toxicity, potential developmental toxicity |
| Acetaldehyde | Mouse, Rat | Fetal malformations, resorptions (injection) |
Effects on Fertility and Reproductive Organs
A thorough review of scientific databases and literature yields no specific studies investigating the effects of this compound on fertility and reproductive organs. Consequently, there is no available data to report on its potential to impact reproductive health.
Developmental Anomalies and Mechanisms of Teratogenicity
There is a lack of research on the potential of this compound to cause developmental anomalies or its mechanisms of teratogenicity. As a result, no information on its effects on embryonic or fetal development is currently available.
Neurotoxicity Research and Behavioral Effects
Acute and Subchronic Neurotoxicity Assessments
No dedicated studies on the acute or subchronic neurotoxicity of this compound were identified. Therefore, its potential to induce adverse effects on the nervous system following short-term or repeated exposure has not been documented.
Investigating Impact on Motor and Locomotor Activity
Specific research examining the impact of this compound on motor and locomotor activity is not present in the available scientific literature. The behavioral effects of this compound remain an uninvestigated area.
Ecotoxicological Impact on Non-Target Organisms
Aquatic Organisms (e.g., Fish, Daphnids)
There is a notable absence of ecotoxicological data concerning the impact of this compound on aquatic organisms such as fish and daphnids. The potential for this compound to pose a risk to aquatic ecosystems has not been determined.
Data Tables
Due to the absence of specific research findings for this compound in the areas outlined, no data tables can be generated at this time.
Terrestrial Organisms (e.g., Birds, Soil Microbes)
A comprehensive search of scientific databases and literature reveals a significant gap in the knowledge regarding the toxicological effects of this compound on terrestrial organisms. Currently, there are no publicly available studies that specifically investigate the impact of this compound on avian species or soil microbes. Consequently, data on key parameters such as acute and chronic toxicity, reproductive effects, and potential for bioaccumulation in birds exposed to this compound are not available.
Similarly, research on the interaction of this compound with soil microbial communities is absent from the current body of scientific literature. There are no studies detailing its effects on microbial viability, diversity, or function, nor is there information on its biodegradability by soil microorganisms. The absence of such data precludes an assessment of the potential risks this compound may pose to the health and functioning of terrestrial ecosystems.
Mechanism-Based Toxicology: Unraveling Molecular Initiating Events
The mechanism-based toxicology of this compound, including the identification of its molecular initiating events (MIEs), has not been a subject of published research. An MIE is the initial interaction between a chemical and a biological molecule or system that triggers a cascade of events leading to an adverse outcome. For this compound, the specific molecular targets and the initial biochemical pathways it may disrupt are unknown. Without this foundational toxicological data, it is not possible to construct an adverse outcome pathway (AOP) or to predict its potential for toxicity at a mechanistic level. Further research is required to elucidate the molecular mechanisms through which this compound might exert any biological effects.
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is critical to remove interferences and concentrate the analyte before chromatographic analysis.
Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. researchgate.net For extracting 3-(2,4-Dichlorophenyl)propanal from aqueous samples, a non-polar organic solvent such as a mixture of hexane (B92381) and dichloromethane (B109758) would be effective. researchgate.netdergipark.org.tr This technique is robust but can be labor-intensive and consume significant volumes of organic solvent. thermofisher.com
Solid Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to isolate analytes from a liquid sample. nih.govresearchgate.net For a compound like this compound, a reversed-phase sorbent like C18 would be suitable for extraction from aqueous matrices. thermofisher.com For cleanup of extracts from solid matrices like soil, normal-phase sorbents such as Florisil can be used. nih.gov SPE methods reduce solvent consumption, can be easily automated, and often provide cleaner extracts compared to LLE. thermofisher.comnih.gov
| Technique | Matrix | Sorbent/Solvent System | Elution Solvent |
| LLE | Water | Hexane:Dichloromethane researchgate.netdergipark.org.tr | N/A |
| SPE | Water | C18 (Reversed-Phase) thermofisher.com | Ethyl Acetate, Dichloromethane thermofisher.com |
| SPE | Soil Ext | Florisil (Normal-Phase) nih.gov | n-hexane/acetone (9:1, v/v) nih.gov |
Microextraction techniques are advanced, miniaturized sample preparation methods that are solvent-less or use very small volumes of solvent, aligning with the principles of green chemistry. rsc.org
Solid Phase Microextraction (SPME): SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or by exposure to the headspace above the sample. sccwrp.org For this compound, a non-polar polydimethylsiloxane (B3030410) (PDMS) coated fiber would be effective for extraction. sccwrp.orgresearchgate.net After extraction, the analytes are thermally desorbed directly into the GC injector, providing a simple, fast, and sensitive pre-concentration step. sccwrp.orgresearchgate.net
Single Drop Microextraction (SDME): SDME is a form of liquid-phase microextraction where a micro-drop of an organic solvent is suspended at the tip of a microsyringe needle and exposed to the sample. The analytes partition into the micro-drop, which is then retracted and injected into the chromatograph. This technique is inexpensive and simple but requires careful optimization of parameters such as solvent choice, drop volume, and extraction time.
Advanced Extraction Methods (Soxhlet, MAE, SFE, PLE)
The initial step in analyzing this compound from solid or semi-solid samples is its efficient extraction from the matrix. Advanced extraction techniques offer significant advantages over traditional methods by reducing solvent consumption and extraction time while improving recovery. researchgate.netnih.gov
Soxhlet Extraction (SE) A classic and robust technique, Soxhlet extraction is often used as a benchmark for other methods. nih.gov It involves the continuous washing of a solid sample with a distilled solvent. For a semi-volatile, moderately polar compound like this compound from a soil matrix, a common approach involves mixing the sample with a drying agent like anhydrous sodium sulfate (B86663) and extracting with a suitable organic solvent or solvent mixture for several hours. researchgate.net The main drawbacks are the long extraction times (up to 24 hours) and large volumes of solvent required. nih.gov
Microwave-Assisted Extraction (MAE) MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.comnih.gov The targeted heating of the solvent within the sample matrix enhances the mass transfer of the analyte into the solvent. nih.gov This method significantly reduces extraction time to minutes and decreases solvent usage. nih.gov For phenolic compounds structurally related to this compound, solvents like ethanol (B145695) or ethanol-water mixtures are effective, with parameters such as microwave power, temperature, and time being optimized for maximum yield. mdpi.commdpi.com
Supercritical Fluid Extraction (SFE) SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.net By operating above its critical temperature (31°C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices effectively and dissolve analytes. nih.gov Its solvating power can be tuned by altering the pressure and temperature. researchgate.net For extracting chlorinated compounds like 2,4-dichlorophenol (B122985) from plant tissues, SFE with CO₂ has proven effective, sometimes requiring an acid pretreatment to release bound residues. nih.govmtu.edu The primary advantage of SFE is the use of a non-toxic, easily removable solvent, yielding a clean extract. researchgate.net
Pressurized Liquid Extraction (PLE) Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (e.g., 50-200°C) and pressures (e.g., 1500-2000 psi) to enhance extraction efficiency. mdpi.comnih.gov These conditions increase analyte solubility and solvent penetration into the matrix, allowing for rapid (15-30 minutes) and exhaustive extractions with minimal solvent. researchgate.net PLE is a versatile and automated technique applicable to a wide range of organic contaminants, including semivolatile compounds similar to this compound, from various matrices like soil and sediment. mdpi.comusgs.gov
Table 1: Comparison of Advanced Extraction Methods for Compounds Similar to this compound
| Technique | Principle | Typical Solvents | Typical Time | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Soxhlet Extraction (SE) | Continuous reflux of fresh solvent over a solid sample. researchgate.net | Hexane, Dichloromethane, Methanol/Benzene (B151609). electronicsandbooks.com | 12-24 hours. nih.govelectronicsandbooks.com | Exhaustive extraction, well-established. nih.gov | Time-consuming, large solvent volume, potential for thermal degradation. nih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample matrix to accelerate extraction. nih.gov | Ethanol, Methanol, Water, Acetonitrile. nih.gov | 15-45 minutes. nih.gov | Fast, reduced solvent use, improved yield. mdpi.comnih.gov | Requires specialized equipment, solvent choice limited by microwave absorption. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as a tunable solvent. researchgate.net | Supercritical CO₂, often with modifiers like ethanol or methanol. nih.gov | 30-60 minutes. nih.gov | "Green" solvent, high selectivity, clean extracts. researchgate.net | High initial equipment cost, less efficient for highly polar compounds without modifiers. |
| Pressurized Liquid Extraction (PLE) | Extraction with organic solvents at elevated temperature and pressure. mdpi.com | Hexane/Dichloromethane, Acetone, Ethanol, Water. researchgate.netcsic.es | 15-30 minutes. researchgate.net | Fast, automated, low solvent consumption, high efficiency. nih.gov | High initial equipment cost, potential for co-extraction of interferences. |
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification
For sensitive and selective detection, chromatography is coupled with mass spectrometry. This combination allows for the separation of the target analyte from matrix components followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a powerful tool for analyzing moderately polar and non-volatile compounds. The analyte is first separated on an HPLC column, typically a reverse-phase C18 column, before being ionized and detected by a tandem mass spectrometer. lcms.cz Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. wur.nl For trace analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity, minimizing matrix interference. lcms.cz For a compound like this compound, this technique would also be invaluable for identifying metabolites, such as hydroxylated or oxidized derivatives, by tracking characteristic mass shifts and fragmentation pathways. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for Analysis of Dichlorophenyl Compounds
| Parameter | Typical Condition |
|---|---|
| Chromatography | Reverse-Phase HPLC |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile/Methanol. lcms.cz |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). wur.nl |
| Polarity | Positive or Negative Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM). lcms.cz |
| Precursor Ion [M+H]⁺ | m/z 203 (for C₉H₈Cl₂O) |
| Example Product Ions | Fragments related to the loss of water, CO, or cleavage of the propanal side chain. |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) GC-MS/MS is the preferred method for volatile and semi-volatile compounds. thermofisher.com Samples are injected into a heated port, vaporized, and separated on a capillary column before entering the mass spectrometer. cromlab-instruments.es Due to its volatility, this compound is well-suited for GC analysis. The use of a tandem mass spectrometer in MRM mode offers enhanced selectivity over single quadrupole GC-MS, which is crucial for complex matrices where co-eluting interferences can be problematic. thermofisher.comshimadzu.com This technique is widely used for the analysis of organochlorine pesticides and other chlorinated pollutants, achieving very low detection limits. shimadzu.comchromatographyonline.com Metabolite identification can also be pursued, particularly after derivatization steps that might be required to improve the chromatographic properties of more polar metabolites.
Table 3: Illustrative GC-MS/MS Parameters for Analysis of Chlorinated Semi-Volatile Compounds
| Parameter | Typical Condition |
|---|---|
| Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). cromlab-instruments.es |
| Injector | Splitless mode, 275°C. cromlab-instruments.es |
| Carrier Gas | Helium at constant flow (e.g., 1.5 mL/min). |
| Oven Program | Temperature gradient (e.g., start at 60°C, ramp to 300°C). thermofisher.com |
| Ionization Source | Electron Ionization (EI) at 70 eV. |
| Detection Mode | Multiple Reaction Monitoring (MRM). shimadzu.com |
| Precursor Ion [M]⁺ | m/z 202 (for C₉H₈Cl₂O) |
| Example Product Ions | Characteristic ions showing the distinct isotopic pattern of two chlorine atoms. |
Spectrophotometric Methods for Quantitative Analysis (UV-Vis)
UV-Visible spectrophotometry is a simple, cost-effective method for the quantitative analysis of compounds containing chromophores (light-absorbing functional groups). For this compound, the dichlorinated benzene ring and the aldehyde group act as chromophores. The absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law.
Analysis of the structurally similar compound 2,4-dichlorophenol (2,4-DCP) shows characteristic absorption bands in the UV region. researchgate.net The primary and secondary transitions are due to the aromatic ring, while another band can be attributed to the n → π* transition of the C-Cl bonds. researchgate.net The presence of the aldehyde group in this compound would be expected to slightly modify the absorption maxima (λmax). The λmax is also sensitive to the solvent and the pH of the solution; for instance, the λmax of 2,4-DCP is known to be affected by pH. echemi.comiasks.org While less selective than chromatographic methods, UV-Vis can be a useful tool for quantifying the compound in relatively simple matrices or after a cleanup step.
Table 4: UV-Vis Spectral Data for the Structurally Similar Compound 2,4-Dichlorophenol (2,4-DCP)
| Parameter | Reported Value |
|---|---|
| Reported λmax | ~285 nm. iasks.org |
| Secondary Absorption Bands | ~210 nm and ~245 nm. researchgate.net |
| Influencing Factors | pH, solvent polarity. echemi.com |
| Expected Chromophores for this compound | Dichlorophenyl ring, aldehyde carbonyl group (C=O). |
Immunochemical Assays (e.g., ELISA) for High-Throughput Screening
Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for high-throughput screening of specific analytes in a large number of samples. acs.org These assays rely on the highly specific binding between an antibody and its target antigen. For small molecules like this compound, which are not immunogenic on their own, a competitive immunoassay format is typically used. google.com
The development of an ELISA for this compound would involve several key steps:
Hapten Synthesis : The small molecule (hapten) must be chemically modified by adding a linker arm to allow for its conjugation to a larger carrier protein. nih.govresearchgate.net This is a critical step, as the structure of the hapten influences the specificity of the resulting antibodies. nih.gov
Conjugation : The synthesized hapten is covalently bonded to a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to create an immunogen that can elicit an immune response. mdpi.com
Antibody Production : The immunogen is used to immunize an animal (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies that specifically recognize the hapten. acs.org
Assay Development : A competitive ELISA is developed. In this format, the analyte in the sample competes with a labeled version of the analyte (or a hapten-enzyme conjugate) for a limited number of antibody binding sites, which are typically immobilized on a microtiter plate. goldstandarddiagnostics.us The signal produced is inversely proportional to the concentration of the analyte in the sample. goldstandarddiagnostics.us
While no specific ELISA for this compound is documented, highly successful ELISAs have been developed for the structurally related herbicide 2,4-D, demonstrating the feasibility of this approach for rapid and sensitive screening in matrices like water and urine. nih.govresearchgate.net
Table 5: Key Components of a Hypothetical Competitive ELISA for this compound
| Component | Description/Purpose |
|---|---|
| Antibody | Specific monoclonal or polyclonal antibody that binds to the dichlorophenyl moiety of the hapten. |
| Coating Antigen | Hapten conjugated to a protein (e.g., OVA) and immobilized on the microplate wells. |
| Analyte | This compound present in the sample. |
| Detection | An enzyme-labeled secondary antibody or enzyme-hapten conjugate that generates a colorimetric or fluorescent signal upon addition of a substrate. |
| Principle | Competition between the free analyte and the immobilized coating antigen for a limited number of antibody binding sites. goldstandarddiagnostics.us |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Sustainable Production
The development of efficient and environmentally benign synthetic routes is a primary focus for the future production of 3-(2,4-Dichlorophenyl)propanal. Traditional methods like Friedel-Crafts acylation, while foundational, often rely on harsh Lewis acid catalysts and anhydrous conditions. Future research should prioritize the development of more sustainable alternatives.
Key areas for exploration include:
Advanced Catalytic Systems: Investigating novel catalytic systems to improve yield, purity, and scalability while minimizing waste. This includes exploring greener catalysts and reaction conditions.
Ultrasound and Microwave-Assisted Synthesis: Protocols utilizing ultrasound and microwaves have shown promise for rapid and efficient synthesis of related compounds. A 2012 study on a similar synthesis reported a 93% yield in just 3 minutes using ultrasound, highlighting the potential of such methods.
Cascade Reactions: Developing cascade or one-pot processes can significantly improve efficiency by reducing the number of intermediate purification steps. For instance, a Mizoroki–Heck cross-coupling reaction followed by a cascade hydrogenation has been used for a similar compound, 3-(3-trifluoromethylphenyl)propanal.
Deeper Understanding of Structure-Activity-Toxicity Relationships
A fundamental aspect of future research is to systematically investigate the relationship between the molecular structure of this compound derivatives and their biological activity and toxicity. The dichlorophenyl group is a common moiety in many biologically active compounds, where chlorine atoms can enhance lipophilicity and the ability to cross biological membranes.
Future studies should focus on:
Synthesis of Analog Libraries: The versatile aldehyde group can be transformed into a wide array of functional groups (e.g., carboxylic acids, alcohols, heterocyclic compounds) to create a library of derivatives.
Biological Screening: These derivatives can be screened for various biological activities, such as antimicrobial, antifungal, or enzyme inhibitory effects. For example, research has shown that other dichlorophenyl-containing compounds can act as inhibitors for enzymes like monoamine oxidase (MAO-B) or as cannabinoid receptor inverse agonists.
Quantitative Structure-Activity Relationship (QSAR) Analysis: By correlating structural modifications with observed biological and toxicological data, QSAR models can be developed. These models can help in predicting the activity of new derivatives and in designing compounds with improved efficacy and reduced toxicity.
Development of Predictive Models for Environmental Behavior and Ecotoxicological Effects
Given the presence of a chlorinated aromatic ring, a structure common to many persistent organic pollutants (POPs), understanding the environmental fate of this compound is crucial. Future research should focus on developing computational models to predict its behavior and impact on ecosystems.
Key research avenues include:
Multimedia Fate Modeling: Employing multimedia environmental fate models, such as BETR-Global or CoZMoMAN, can simulate the distribution, persistence, and long-range transport of the compound in various environmental compartments like air, water, soil, and sediment. nih.govnih.gov
QSAR for Ecotoxicity: Developing QSAR models is a cost-effective tool to predict ecotoxicological effects on various aquatic organisms like algae and Daphnia magna. mdpi.comnih.govnih.govresearchgate.net These models use molecular descriptors to estimate toxicity, helping to prioritize chemicals and fill data gaps without extensive animal testing. nih.gov
Machine Learning Approaches: Applying machine learning methods can enhance the predictive power of these models by capturing complex, nonlinear relationships between chemical structure and environmental properties, such as degradation half-lives. mdpi.comresearchgate.netacs.org
Table 1: Approaches for Predictive Environmental Modeling
| Modeling Approach | Objective | Key Parameters / Descriptors | Relevant Organisms/Compartments |
|---|---|---|---|
| Multimedia Fate Models | Predict environmental distribution and persistence | Partition coefficients (KAW, KOA, KOW), degradation half-lives | Air, water, soil, sediment, vegetation |
| QSAR for Ecotoxicity | Predict adverse effects on organisms | Molecular descriptors (e.g., logP, energy of molecular orbitals) | Algae (Pseudokirchneriella subcapitata), Daphnia (Daphnia magna), Fish (Pimephales promelas) |
| Machine Learning | Improve prediction accuracy for fate and toxicity | Molecular fingerprints, structural information content, dipole moments | Air, water, various aquatic species |
Application in Targeted Drug Discovery and Agrochemical Innovation
The structural features of this compound make it an attractive starting point for the development of new pharmaceuticals and agrochemicals. The dichlorophenyl moiety is present in numerous approved drugs and pesticides, including the fungicide tetraconazole.
Future translational research should explore:
Scaffold for Novel Therapeutics: The compound can serve as a scaffold to design and synthesize novel molecules for targeted therapies. For example, derivatives of dichlorophenyl have been investigated for treating dyslipidemia and as potential anti-obesity agents. The core structure has also been identified as a potential inhibitor of the CYP51 enzyme in Trypanosoma cruzi, the parasite causing Chagas disease.
Development of New Agrochemicals: By modifying the propanal side chain and exploring different substitution patterns on the phenyl ring, novel herbicides, fungicides, or insecticides could be developed. The lipophilic nature imparted by the chlorine atoms is often a desirable trait for pesticides.
Bioisosteric Replacement: The core structure can be used in bioisosteric replacement strategies, where parts of a known active molecule are replaced with fragments from this compound to improve properties like metabolic stability or potency.
Integration of Omics Technologies in Biological and Toxicological Assessments
To gain a deeper mechanistic understanding of the biological effects of this compound, future toxicological studies should integrate modern "omics" technologies. These high-throughput approaches allow for the comprehensive measurement of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system following chemical exposure.
The application of omics can provide insights into:
Mode of Action (MoA) Analysis: Omics data can reveal the specific biological pathways that are perturbed by the compound, helping to elucidate its mechanism of toxicity.
Biomarker Discovery: These technologies can identify sensitive biomarkers of exposure and effect, allowing for early detection of potential adverse outcomes.
Dose-Response Characterization: Omics can be used to derive a molecular point of departure (PoD), which is an estimate of the lowest dose at which molecular changes occur, contributing to a more refined risk assessment.
Table 2: Omics Technologies in Toxicological Assessment
| Omics Technology | Biological Molecules Measured | Key Applications in Toxicology |
|---|---|---|
| Transcriptomics | Gene expression (RNA) | Identifying changes in gene activity, understanding cellular response pathways. |
| Proteomics | Protein profiles | Analyzing changes in protein expression and function, identifying protein targets. |
| Metabolomics | Small molecule metabolites | Detecting alterations in metabolic pathways, identifying biomarkers of metabolic disruption. |
Bioremediation Strategies for Environmental Contamination
Should this compound be identified as an environmental contaminant, proactive research into bioremediation strategies will be essential. Bioremediation utilizes microorganisms to degrade or detoxify pollutants. Research on related chlorinated aromatic compounds, such as 3,4-dichloroaniline (B118046) (a degradation product of the herbicide propanil) and 2,4-dichlorophenol (B122985), has shown that microbial degradation is a feasible cleanup strategy.
Future research in this area should focus on:
Isolation and Characterization of Degrading Microorganisms: Identifying and isolating bacteria and fungi from contaminated sites that are capable of using this compound as a carbon source.
Metabolic Pathway Elucidation: Determining the specific enzymatic pathways used by these microorganisms to break down the compound. This knowledge is crucial for optimizing degradation conditions.
Development of Bioreactors: Designing and testing biofilm reactors or other bioremediation systems that can efficiently treat contaminated water or soil. Microbial consortia have proven effective in degrading related compounds in continuous biofilm processes.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(2,4-Dichlorophenyl)propanal, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,4-dichlorobenzene and propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include electrophilic aromatic substitution (EAS) of pre-functionalized propanal derivatives . Yield optimization requires precise control of reaction temperature (typically 0–25°C), stoichiometric ratios, and catalyst activity. Impurities from over-acylation or isomerization can be minimized via low-temperature quenching and column chromatography .
Q. How is this compound characterized structurally and analytically?
- Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the aldehyde proton (δ 9.5–10 ppm) and aromatic/alkyl carbons.
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z ≈ 204 (C₉H₇Cl₂O⁺) with isotopic patterns indicative of two chlorine atoms.
- FT-IR : Stretching vibrations for C=O (~1720 cm⁻¹) and C-Cl (~750 cm⁻¹).
Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Answer : Key properties include:
- Molecular weight : 205.08 g/mol (C₉H₈Cl₂O).
- Solubility : Low in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMF, DMSO).
- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at 4°C.
- Melting point : Not well-documented; typically liquid at room temperature .
Advanced Research Questions
Q. How can metabolic pathways of this compound be elucidated in environmental or biological systems?
- Answer : Use stable isotope tracing (e.g., C-labeled compound) to track degradation products. Studies on Rhodococcus species reveal metabolic intermediates like 3-(2,4-dichlorophenyl)-3-oxo-propanoic acid via β-oxidation pathways. Advanced LC-MS/MS or GC-MS identifies transient metabolites, while computational tools (e.g., MetaCyc) predict enzyme interactions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Conduct comparative structure-activity relationship (SAR) studies with analogs (e.g., varying halogen positions). For example, substituting Cl at the phenyl ring’s 2- and 4-positions enhances electrophilicity compared to 3- or 5-substituted analogs, affecting receptor binding. Validate findings using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. The aldehyde group’s LUMO energy (-1.5 eV) indicates susceptibility to nucleophilic attack (e.g., Grignard reagents). Solvent effects (PCM models) and steric hindrance from the dichlorophenyl group are critical parameters .
Q. What environmental degradation products form from this compound, and how are they monitored?
- Answer : Photolysis or microbial action generates dichlorinated cinnamic acid and 2,4-dichloroacetophenone . Use high-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., MS/MS) and isotopic labeling for identification. Field studies employ passive samplers (e.g., POCIS) coupled with LC-TOF/MS .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) for enantioselective reductions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD). Kinetic resolution using lipases (e.g., Candida antarctica) can separate racemic mixtures .
Methodological Notes
- Data Contradictions : Cross-validate spectroscopic data with computational simulations (e.g., ChemDraw NMR prediction) to resolve structural ambiguities .
- Scale-Up Challenges : Transitioning from batch to continuous flow reactors improves reproducibility and reduces byproducts in gram-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
